2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound notable for its unique spirocyclic structure, which includes a dioxo group and an azaspiro framework. This compound, with a molecular formula of C19H21N3O3 and a molecular weight of approximately 339.4 g/mol, is classified as a potential pharmaceutical agent due to its structural characteristics that may confer significant biological activity .
The compound can be sourced from various chemical suppliers and is often studied in the context of medicinal chemistry due to its intriguing properties and potential therapeutic applications. Its CAS number is 1401605-84-2, which aids in identifying and cataloging the compound in chemical databases .
This compound falls under the category of organic compounds with potential pharmacological applications. Its classification is primarily based on its structural features, which suggest possible interactions with biological targets, making it of interest in drug discovery and development.
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves several key steps:
Common reagents employed in the synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific reaction conditions—such as temperature control and solvent choice—are crucial for achieving the desired product purity and yield.
The molecular structure of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide can be represented through various structural formulas:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide |
| InChI | InChI=1S/C19H21N3O3/c1-23(20)16(22)17(24)18(25)19(21)15(19)14(18)13(12)11(10)9(8)7(6)5(4)3(2)1/h9H,10H2,1H3,(H,20,22)(H,24,25) |
| Canonical SMILES | COCC(NC(=O)C@@HC@HC@@HC@HC@HC@HC@HC@HC@HC@HC@HC@HC@HC@HC@HC@H][N@@] |
This structure highlights the intricate arrangement of atoms that contribute to its chemical behavior.
The compound's molecular weight is approximately 339.4 g/mol, indicating its size and complexity relative to other small molecules typically used in medicinal chemistry.
The compound can undergo various reactions typical for organic molecules:
Common reagents used in these reactions include:
While specific physical properties such as density or boiling point are not extensively documented, the compound's structure suggests it may exhibit moderate solubility in organic solvents due to its polar functional groups.
The chemical properties are characterized by:
Relevant data about its reactivity profile could aid in predicting its behavior in biological systems.
The primary applications of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide lie within medicinal chemistry:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2